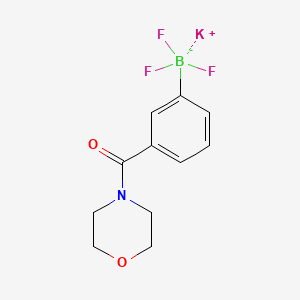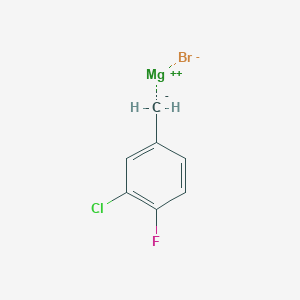
3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is a green alternative to Tetrahydrofuran . It is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents . 2-MeTHF quickly produces clean water phase splits without forming emulsions .
Synthesis Analysis
The synthesis of 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF involves the use of Tetrahydrofuran as a green alternative . It is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents . The process quickly produces clean water phase splits without forming emulsions .Molecular Structure Analysis
The molecular formula of 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is C7H5BrF2Mg . The molecular weight is 231.323 g/mol . The InChI Key is QAXANYLHEOPEGM-UHFFFAOYSA-M . The SMILES representation is [CH2-]C1=CC(=CC(=C1)F)F. [Mg+2]. [Br-] .Physical And Chemical Properties Analysis
3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF reacts with water . It is air and moisture sensitive . The physical form is liquid . The concentration or composition by analyte or components is 0.25M in 2-MeTHF .Scientific Research Applications
Green Alternative to Tetrahydrofuran
3,5-Difluorobenzylmagnesium bromide in 2-MeTHF is considered a green alternative to Tetrahydrofuran . This means it can be used in reactions where Tetrahydrofuran (THF) is typically used, but with a lower environmental impact.
Production of High Concentrations of Grignard Reagents
This compound is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents . Grignard reagents are a class of organometallic compounds that are widely used in organic synthesis. They are particularly useful for the formation of carbon-carbon bonds.
Phase Separation in Aqueous Solutions
2-MeTHF quickly produces clean water phase splits without forming emulsions . This property makes it useful in processes that require the separation of aqueous and organic phases.
Research Use
This compound is labeled as "RUO – Research Use Only" , indicating that it is primarily intended for use in scientific research. This could include a wide range of potential applications, depending on the specific research context.
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Difluorobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of Grignard reagents are electrophilic carbon atoms present in carbonyl groups .
Mode of Action
Grignard reagents, including 3,5-Difluorobenzylmagnesium bromide, are strong nucleophiles and bases . They react with electrophilic carbon atoms in carbonyl groups to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways used to construct complex organic molecules .
Biochemical Pathways
The exact biochemical pathways affected by 3,5-Difluorobenzylmagnesium bromide would depend on the specific reaction conditions and the other reactants present . In general, grignard reagents are used in organic synthesis pathways to form new carbon-carbon bonds .
Pharmacokinetics
It is a laboratory reagent used in chemical synthesis rather than a drug or biological molecule .
Result of Action
The result of the action of 3,5-Difluorobenzylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .
Action Environment
3,5-Difluorobenzylmagnesium bromide is sensitive to air and moisture . Therefore, reactions involving this reagent must be carried out under an inert atmosphere (such as nitrogen) and using anhydrous (water-free) solvents . The reagent is typically stored at ambient temperatures .
properties
IUPAC Name |
magnesium;1,3-difluoro-5-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXANYLHEOPEGM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

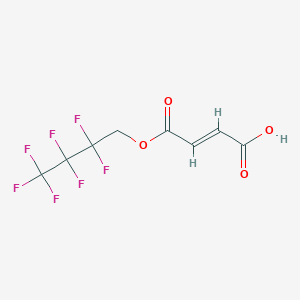
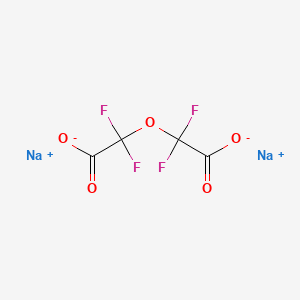



![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)
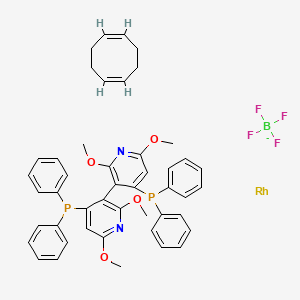
![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)
